molecular formula C7H14ClNO2 B1460159 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride CAS No. 1803560-97-5

5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride

Cat. No.: B1460159
CAS No.: 1803560-97-5
M. Wt: 179.64 g/mol
InChI Key: XUVJTJXRGTYKON-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a derivative of oxolanone, featuring a methylamino group and two methyl groups attached to the oxolanone ring. This compound is typically found in a powdered form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride involves the reaction of 5,5-dimethyl-3-(methylamino)oxolan-2-one with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the effects of oxolanone derivatives on biological systems. It is often used in experiments to understand its interaction with biological molecules and its potential therapeutic applications .

Medicine: In medicine, this compound is investigated for its potential use as a pharmaceutical agent. Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology .

Industry: In industrial applications, this compound is used in the production of various chemical products. Its reactivity and stability make it suitable for use in the manufacture of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The methylamino group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group influences its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVJTJXRGTYKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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